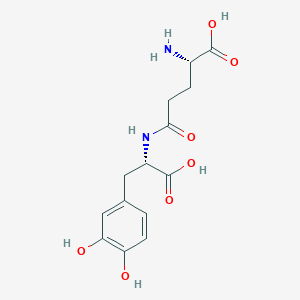

gamma-Glutamyldopa

Description

Contextualization within Endogenous Gamma-Glutamylation Pathways

The metabolism of gamma-Glutamyldopa is intrinsically linked to the gamma-glutamyl cycle, a key biochemical pathway responsible for the synthesis and degradation of glutathione (B108866) (γ-glutamyl-cysteinyl-glycine). Current time information in Magadi, KE.pnas.org A pivotal enzyme in this cycle is gamma-glutamyl transpeptidase (GGT), which is predominantly located on the outer surface of cell membranes in various tissues. Current time information in Magadi, KE.oup.com GGT catalyzes the transfer of a gamma-glutamyl moiety from glutathione and other gamma-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. Current time information in Magadi, KE.frontiersin.org This process is crucial for the cellular uptake of amino acids and the maintenance of glutathione homeostasis. pnas.orgoup.com

The distribution of GGT activity is not uniform throughout the body; it is exceptionally high in the kidneys, with significantly lower levels found in the pancreas, liver, spleen, and brain. google.com This tissue-specific localization of GGT is a fundamental aspect of the targeted metabolic activation of gamma-glutamylated compounds like gamma-Glutamyldopa. The enzyme's primary function in the kidney is to initiate the breakdown of extracellular glutathione, allowing for the reabsorption and recycling of its constituent amino acids. oup.com

Rationale for Academic Investigation of gamma-Glutamyldopa as a Bioprecursor

The academic investigation into gamma-Glutamyldopa is primarily driven by its design as a kidney-specific prodrug, or bioprecursor, of L-Dopa, which is subsequently converted to dopamine (B1211576). oup.compsu.edu Dopamine itself has limited therapeutic use as a systemic agent due to its rapid metabolism and inability to cross certain biological barriers. nih.gov L-Dopa, its direct precursor, can be administered to increase dopamine levels, but this often leads to systemic side effects as the conversion to dopamine is not localized. google.com

The rationale for using gamma-Glutamyldopa is based on the high concentration of gamma-glutamyl transpeptidase (GGT) in the renal proximal tubules. google.com When gamma-Glutamyldopa is introduced into the circulation, it is selectively taken up and metabolized by the kidneys. oup.com GGT cleaves the gamma-glutamyl group, releasing L-Dopa directly at the target site. oup.comgoogle.com Subsequently, another enzyme abundant in the kidney, aromatic L-amino acid decarboxylase, converts L-Dopa to dopamine. oup.com This targeted delivery mechanism was hypothesized to increase the local concentration of dopamine in the kidneys, thereby exerting localized physiological effects, such as renal vasodilation, while minimizing systemic side effects. oup.comahajournals.org

Research has demonstrated that the administration of gamma-Glutamyldopa leads to a significantly higher concentration of dopamine in the kidneys compared to the administration of an equivalent dose of L-Dopa. oup.comgoogle.com This kidney-specificity has been a key driver for its investigation as a tool to study renal dopamine physiology and as a potential therapeutic strategy.

Detailed Research Findings

Biochemical research has substantiated the theoretical advantages of gamma-Glutamyldopa as a kidney-specific bioprecursor. Studies involving both enzymatic synthesis and in vivo experiments have provided quantitative data on its conversion and tissue distribution.

The enzymatic synthesis of gamma-Glutamyldopa has been optimized using gamma-glutamyltranspeptidase from Escherichia coli. Under ideal conditions, a maximal yield of 79% has been achieved, producing 158 mM (51.5 g/L) of the compound. oup.comjst.go.jp Chemical synthesis methods have also been developed, with reported yields around 43%. google.com

Pharmacokinetic studies in rats have shown that after intravenous administration, gamma-Glutamyldopa has a biphasic elimination with an initial half-life of 7 minutes and a terminal half-life of 67 minutes. nih.gov The bioavailability after intraperitoneal administration was determined to be 40%. nih.gov In human volunteers, the compound demonstrated a clearance of approximately 4.43 to 4.92 ml/min/kg and a half-life of about 30 minutes. nih.gov

The most compelling findings come from comparative studies of dopamine distribution after administration of gamma-Glutamyldopa versus L-Dopa. In mice, peak dopamine levels in the kidney were observed 10 minutes after intraperitoneal administration of either compound. However, the concentration of dopamine in the kidneys following gamma-Glutamyldopa administration was considerably higher. google.com Specifically, the concentration of dopamine in the kidney was nearly five times higher after the administration of gamma-Glutamyldopa compared to an equivalent dose of L-Dopa. oup.compsu.edu

The kidney-to-heart ratio of dopamine concentration, an index of organ specificity, was found to be 25.8 after gamma-Glutamyldopa administration, compared to 4.3 after L-Dopa administration. google.com This highlights the remarkable kidney-specificity of gamma-Glutamyldopa. In rats, dopamine was the major metabolite in the kidney, accounting for 69% of the total catechol content, with an area under the curve (AUC) 31 times greater than in the liver. nih.gov

These research findings are summarized in the following data tables:

Table 1: Relative Activity of Gamma-Glutamyl Transpeptidase in Human Tissues

| Tissue | Relative Activity (%) |

|---|---|

| Kidney | 100 |

| Pancreas | 8.3 |

| Liver | 3.9 |

| Spleen | 1.5 |

| Intestine | 0.95 |

| Brain | 0.5 |

| Lung | 0.31 |

| Heart Muscle | 0.045 |

| Skeletal Muscle | 0.067 |

Data sourced from Orlowski and Szewczuk, 1961, as cited in google.com.

Table 2: Comparative Dopamine Levels in Mouse Kidney After Administration of gamma-Glutamyldopa and L-Dopa| Time (minutes) | Dopamine (µg/g) after gamma-Glutamyldopa | Dopamine (µg/g) after L-Dopa |

|---|---|---|

| 10 | 66.9 ± 14.9 | 23.2 ± 1.9 |

| 20 | 64.5 ± 7.4 | 13.9 ± 1.6 |

| 60 | 9.9 ± 2.3 | 2.6 ± 0.6 |

Data represents mean ± standard error from experiments with intraperitoneal administration of 0.5 µmole/g of each compound. Sourced from google.com.

Table 3: Tissue Distribution of Dopamine 20 Minutes After Intraperitoneal Administration of gamma-Glutamyldopa and L-Dopa in Mice| Tissue | Dopamine (µg/g) after gamma-Glutamyldopa | Dopamine (µg/g) after L-Dopa |

|---|---|---|

| Kidney | 64.5 ± 7.4 | 13.9 ± 1.6 |

| Liver | 0.8 ± 0.2 | 1.8 ± 0.3 |

| Heart | 2.5 ± 0.5 | 3.2 ± 0.4 |

| Brain | 0.3 ± 0.1 | 0.5 ± 0.1 |

| Lung | 1.1 ± 0.2 | 2.0 ± 0.3 |

| Duodenum-Pancreas | 1.9 ± 0.4 | 3.8 ± 0.6 |

| Spleen | 1.5 ± 0.3 | 0.9 ± 0.2 |

| Muscle | 0.2 ± 0.1 | 0.4 ± 0.1 |

Data represents mean ± standard error from experiments with intraperitoneal administration of 0.5 µmole/g of each compound. Sourced from google.com.

Structure

3D Structure

Properties

CAS No. |

52370-58-8 |

|---|---|

Molecular Formula |

C14H18N2O7 |

Molecular Weight |

326.30 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C14H18N2O7/c15-8(13(20)21)2-4-12(19)16-9(14(22)23)5-7-1-3-10(17)11(18)6-7/h1,3,6,8-9,17-18H,2,4-5,15H2,(H,16,19)(H,20,21)(H,22,23)/t8-,9-/m0/s1 |

InChI Key |

KEKSCSDLHBLBDJ-IUCAKERBSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)NC(=O)CCC(C(=O)O)N)O)O |

sequence |

XX |

Synonyms |

gamma-glutamyl DOPA gamma-glutamyl L-dopa gamma-glutamyl-3,4-dihydroxyphenylalanine gludopa |

Origin of Product |

United States |

Enzymatic Bioconversion and Metabolic Pathways of Gamma Glutamyldopa

Role of Gamma-Glutamyl Transpeptidase (GGT) in γ-Glutamyldopa Processing

Gamma-Glutamyl Transpeptidase (GGT) is a key membrane-bound enzyme that initiates the metabolism of γ-glutamyl compounds, including γ-Glutamyldopa. iiarjournals.orgwikipedia.org It catalyzes the transfer of the γ-glutamyl moiety from these compounds to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.orgebi.ac.uk

Tissue-Specific Localization and Differential Activity of GGT (e.g., Renal Enrichment)

GGT exhibits a marked tissue-specific expression and activity, with the highest concentrations found on the luminal surfaces of cells with secretory or absorptive functions. iiarjournals.orgoaepublish.com The kidneys, specifically the proximal tubules, demonstrate the most significant enrichment of GGT activity. iiarjournals.orgoaepublish.comnih.goveclinpath.com This strategic localization is crucial for its role in the metabolism of compounds like glutathione (B108866) and γ-Glutamyldopa. oaepublish.comeclinpath.comnih.gov Besides the kidney, high GGT activity is also present in the biliary system, pancreas, and small intestine. iiarjournals.orgnih.goveclinpath.com

The expression of the GGT gene is complex, involving multiple promoters that are regulated in a tissue-specific manner. nih.gov For instance, several distinct GGT mRNAs (mRNAI, mRNAII, mRNAIII, and mRNAIV) have been identified, with their expression patterns varying among different tissues. nih.gov While mRNAIII is found in most tissues, the expression of mRNAI, mRNAII, and mRNAIV is more restricted, predominantly occurring in the kidney and small intestine, the tissues with the highest GGT activity. nih.gov This differential gene expression underscores the specialized roles of GGT in various organs.

| Tissue | Cellular Localization | Relative Activity Level | Primary Function |

|---|---|---|---|

| Kidney (Proximal Tubule) | Apical surface of epithelial cells | Very High | Metabolism of glutathione and other γ-glutamyl compounds from the glomerular filtrate. oaepublish.comeclinpath.comnih.gov |

| Liver | Bile canalicular surface of hepatocytes | High | Biliary secretion and metabolism of xenobiotics. iiarjournals.orgnih.gov |

| Small Intestine | Apical surface of enterocytes | High | Absorption and metabolism of dietary γ-glutamyl compounds. nih.gov |

| Pancreas | Ductal cells | High | Secretory functions. eclinpath.com |

Catalytic Mechanism and Substrate Specificity of GGT for γ-Glutamyldopa

The catalytic mechanism of GGT is a two-step process involving a "ping-pong" mechanism. nih.govfrontiersin.org

Acylation: The γ-glutamyl moiety of a donor substrate, such as γ-Glutamyldopa, is cleaved. This γ-glutamyl group then forms a covalent intermediate with a threonine residue in the active site of the enzyme. nih.govbiorxiv.org

Deacylation: The γ-glutamyl-enzyme intermediate reacts with an acceptor molecule. If the acceptor is water, the reaction is a hydrolysis, releasing glutamate (B1630785). nih.govmdpi.com If the acceptor is an amino acid or a peptide, the reaction is a transpeptidation, forming a new γ-glutamyl compound. nih.govmdpi.com

GGT exhibits broad substrate specificity, acting on a variety of γ-glutamyl compounds. mdpi.com This includes glutathione, its conjugates, and synthetic derivatives. iiarjournals.orgmdpi.com The enzyme's ability to process γ-Glutamyldopa is a key step in its bioconversion. researchgate.netresearchgate.net The specificity for acceptors is also broad, allowing for the formation of various γ-glutamyl derivatives. mdpi.com

Enzymatic Kinetics of γ-Glutamyldopa Hydrolysis

The enzymatic kinetics of GGT are influenced by factors such as pH and substrate concentration. nih.gov Studies on GGT from Bacillus subtilis have shown that the enzyme is active over a pH range of 7.0 to 11.0, with the optimal pH for hydrolysis depending on the substrate concentration. nih.gov The Michaelis constant (Kₘ), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), provides insight into the enzyme's affinity for its substrate. For GGT from B. subtilis, the Kₘ for the hydrolysis of γ-glutamyl-(3-carboxyl)-4-nitroaniline was found to be in the millimolar range, varying with pH. nih.gov

A kinetic study on the GGT-mediated catabolism of S-nitrosoglutathione (GSNO), another γ-glutamyl compound, determined a Kₘ value of 0.398 ± 0.031 mM, which is comparable to the Kₘ values reported for other GGT substrates. sssup.it While specific kinetic data for γ-Glutamyldopa hydrolysis by mammalian GGT is not detailed in the provided context, the general kinetic principles of GGT suggest that the hydrolysis of γ-Glutamyldopa would follow similar Michaelis-Menten kinetics, influenced by local pH and the concentration of both γ-Glutamyldopa and potential acceptor molecules.

| Enzyme Source | Substrate | Kinetic Parameter (Kₘ) | pH Condition |

|---|---|---|---|

| Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | 25.9 ± 1.9 mM | 7.5 |

| Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | 16.7 ± 1.8 mM | 9.0 |

| Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | 26.9 ± 2.7 mM | 11.0 |

| Not Specified | S-nitrosoglutathione (GSNO) | 0.398 ± 0.031 mM | Not Specified |

Modulation of GGT Activity and its Impact on γ-Glutamyldopa Metabolism in Research Models

The activity of GGT can be modulated by various factors, including cell density and the presence of specific chemical agents. nih.gov In research models, GGT inhibitors are used to study the consequences of altered enzyme activity. scbt.com Acivicin (B1666538) is a well-known GGT inhibitor that can block the metabolism of GGT substrates. scbt.comnih.gov

In a study using human hepatoma (HepG2) cells, inhibition of GGT activity with acivicin led to a decrease in hydrogen peroxide production and altered the levels of protein S-thiolation. nih.gov Conversely, stimulation of GGT activity initially increased pro-oxidant conditions. nih.gov These findings demonstrate that modulating GGT activity has significant downstream effects on cellular redox status and signaling pathways. nih.gov In the context of γ-Glutamyldopa, inhibition of GGT would be expected to prevent its conversion to L-DOPA, thereby blocking its subsequent metabolic effects. nih.gov This has been demonstrated in vivo, where the GGT inhibitor acivicin blocked the physiological actions of γ-L-glutamyl-L-DOPA. nih.gov

Aromatic L-Amino Acid Decarboxylase (AADC) in Downstream Dopamine (B1211576) Generation from γ-Glutamyldopa

Following the action of GGT, the product L-DOPA is further metabolized by Aromatic L-Amino Acid Decarboxylase (AADC).

Sequential Enzymatic Action of GGT and AADC in Target Tissues

The bioconversion of γ-Glutamyldopa to dopamine is a two-step enzymatic cascade that occurs in specific target tissues where both GGT and AADC are present. nih.gov The kidney is a prime example of such a tissue, co-localizing GGT and AADC in the proximal tubular cells. eclinpath.comnih.gov

The process unfolds as follows:

GGT-mediated conversion: γ-Glutamyldopa is taken up by cells or acts on the extracellular GGT. GGT cleaves the γ-glutamyl bond, releasing L-DOPA. nih.gov

AADC-mediated decarboxylation: The newly formed L-DOPA then serves as a substrate for AADC. wikipedia.orgfrontiersin.org AADC catalyzes the decarboxylation of L-DOPA to produce dopamine. wikipedia.orgnih.gov

This sequential action is the basis for the targeted generation of dopamine in tissues like the kidney from a γ-glutamyl prodrug form. nih.gov The colocalization of these enzymes allows for an efficient and localized production of the active compound, dopamine, from its inactive precursor, γ-Glutamyldopa. nih.gov

Analysis of Dopamine Formation Rates from L-DOPA versus gamma-Glutamyldopa

The bioconversion of γ-glutamyldopa is designed to be a kidney-specific process, a characteristic that differentiates its dopamine formation profile from that of its immediate metabolic product, L-DOPA. nih.gov Studies in preclinical models have demonstrated that the administration of γ-glutamyldopa leads to a significantly higher concentration of dopamine in the kidneys compared to the administration of an equivalent dose of L-DOPA. nih.govgoogle.com In mice, dopamine levels in the kidney after administering γ-glutamyldopa were found to be almost five times higher than those observed after giving L-DOPA. nih.gov

Peak dopamine levels in the kidney are achieved at a similar time, approximately 10 minutes post-administration for both compounds in mice. google.com However, the concentration of dopamine generated from γ-glutamyldopa is substantially greater. For instance, 10 minutes after intraperitoneal administration of an equimolar dose (0.5 µmole/g) in mice, γ-glutamyldopa produced kidney dopamine levels of 66.9 ± 14.9 µg/g, whereas L-DOPA resulted in 23.2 ± 1.9 µg/g. google.com This enhanced and targeted dopamine generation underscores the efficiency of γ-glutamyldopa as a prodrug for renal dopamine delivery. google.com

In vitro studies using rat kidney cortical fragments further support these findings. Tissue and outflow levels of dopamine were found to be higher after incubation with γ-glutamyldopa compared to L-DOPA. nih.gov However, in studies with isolated perfused rat kidneys, L-DOPA was converted to dopamine at a higher rate than γ-glutamyldopa. nih.gov This apparent discrepancy is attributed to the different access routes to the metabolizing enzymes within the isolated organ model; γ-glutamyldopa requires glomerular filtration to reach the γ-glutamyl transpeptidase on the brush border membrane of proximal tubular cells, while L-DOPA can be metabolized via a basolateral approach. nih.gov

| Time (minutes) | Dopamine from γ-glutamyldopa (µg/g ± SE) | Dopamine from L-DOPA (µg/g ± SE) |

|---|---|---|

| 10 | 66.9 ± 14.9 | 23.2 ± 1.9 |

| 20 | 64.5 ± 7.4 | 13.9 ± 1.6 |

| 60 | 9.9 ± 2.3 | 2.6 ± 0.6 |

Data sourced from patent information on preclinical mouse models. google.com

Characterization of Metabolic Fate and Product Formation from gamma-Glutamyldopa

The metabolic pathway of γ-glutamyldopa is a two-step enzymatic cascade that results in the formation of primary and secondary metabolites. nih.gov This process is primarily localized to tissues with high concentrations of the necessary enzymes, particularly the kidney. nih.govgoogle.com

Primary Metabolic Products: L-DOPA and Dopamine

The metabolism of γ-glutamyldopa is initiated by the enzyme γ-glutamyl transpeptidase (γ-GT), which is highly concentrated in the brush border of renal proximal tubule cells. google.comnih.gov This enzyme catalyzes the cleavage of the γ-glutamyl bond from the parent compound, releasing L-glutamate and the primary metabolite, L-DOPA. google.com

Following its formation, L-DOPA is rapidly converted to dopamine by the action of aromatic L-amino acid decarboxylase (AADC), an enzyme also found in high concentrations within the kidney. nih.govgoogle.com Therefore, L-DOPA and dopamine are the principal and sequential metabolic products derived from γ-glutamyldopa. nih.govcapes.gov.br The selective generation of dopamine in the kidney is a direct consequence of the high local activity of these two enzymes. nih.gov

Secondary Metabolic Products: 3,4-Dihydroxyphenylacetic Acid (DOPAC) and other Catecholic Metabolites

Once formed, dopamine can undergo further metabolism. A significant secondary metabolite is 3,4-dihydroxyphenylacetic acid (DOPAC), which is produced through the deamination of dopamine by monoamine oxidase (MAO). nih.govnih.gov Studies on rat kidney fragments have shown that dopamine originating from γ-glutamyldopa is less deaminated to DOPAC compared to dopamine formed from L-DOPA, as indicated by lower DOPAC/dopamine ratios. nih.govnih.gov

In addition to DOPAC, other catecholic metabolites have been identified. In preclinical rat models, γ-L-glutamyl-dopamine has been detected as a metabolite in liver and kidney tissues. nih.gov Furthermore, analysis of rat urine following γ-glutamyldopa administration revealed a complex metabolic profile, with eight major and at least twelve minor metabolites detected, accounting for 5.7% of the administered dose. nih.gov In total, more than twenty distinct catecholic metabolic peaks can be observed in rat urine. capes.gov.br In contrast, the metabolic profile in humans appears simpler, with L-DOPA, dopamine, and DOPAC being the only catecholic metabolites detected. nih.govcapes.gov.br

Inter-Organ Metabolism and Distribution of gamma-Glutamyldopa-Derived Metabolites in Preclinical Models

The distribution of γ-glutamyldopa and its metabolites is heavily skewed towards the kidney, a direct result of the high concentration of γ-glutamyl transpeptidase in this organ. nih.govgoogle.com In rats, after administration of γ-glutamyldopa, the resulting metabolites appear quickly in tissues like the liver and kidney, with peak concentrations at 15 minutes. nih.gov

The kidney is the primary site of dopamine generation. Dopamine was identified as the major kidney metabolite, accounting for 69% of the total catechol content, with an area under the curve (AUC) 31 times greater than in the liver. nih.gov In the liver, dopamine constituted only 34% of the total catechols. nih.gov This demonstrates a significant inter-organ difference in the metabolic handling of γ-glutamyldopa. nih.gov While the kidney is the main site, high accumulation of dopamine has also been noted in the pancreas of rats following infusion of the prodrug. nih.gov

Comparative distribution studies in mice highlight this kidney-specificity. Twenty minutes after administration, the concentration of dopamine in the kidneys was substantially higher following γ-glutamyldopa administration compared to L-DOPA. google.com Conversely, with the exception of the spleen, less dopamine was found in other organs such as the liver, heart, brain, and lung when γ-glutamyldopa was the precursor. google.com The kidney-to-heart ratio of dopamine concentration, an index of organ specificity, was 25.8 after γ-glutamyldopa administration, compared to just 4.3 after L-DOPA, illustrating the targeted nature of the prodrug. google.com

| Tissue | Dopamine from γ-glutamyldopa (µg/g) | Dopamine from L-DOPA (µg/g) |

|---|---|---|

| Kidney | 64.5 | 13.9 |

| Liver | 3.2 | 4.1 |

| Heart | 2.5 | 3.2 |

| Brain | 0.4 | 0.6 |

| Lung | 2.8 | 3.5 |

| Duodenum-Pancreas | 3.6 | 5.8 |

| Spleen | 4.0 | 3.0 |

| Muscle | 1.4 | 1.5 |

Data reflects mean values from experiments in mice. google.com

Physiological Mechanisms and Biological Roles of Gamma Glutamyldopa in Preclinical Models

Neurochemical Investigations of gamma-Glutamyldopa

While the primary focus of gamma-glutamyldopa research has been on its renal effects, some investigations have explored its neurochemical profile. Due to the blood-brain barrier, which restricts the entry of many substances into the central nervous system (CNS), the direct effects of peripherally administered gamma-glutamyldopa on the brain are limited. researchgate.net

The glutamatergic system is the main excitatory neurotransmitter system in the CNS, and glutamate (B1630785) receptors are widespread throughout the brain and spinal cord. nih.gov Gamma oscillations, which are crucial for various brain functions, can be affected by disruptions in the CNS environment. frontiersin.org However, studies on gamma-glutamyldopa have not primarily focused on its interaction with these central systems. Instead, its design as a kidney-specific prodrug is intended to minimize central effects. google.com The selective accumulation and metabolism of gamma-glutamyldopa in the kidney mean that significantly less of the compound and its active metabolite, dopamine (B1211576), reach the brain compared to direct administration of L-DOPA. nih.gov This kidney-specificity is a key feature, distinguishing it from other dopamine precursors that have more pronounced central nervous system effects. google.com

Dopamine Generation in Brain Tissue Homogenates and Neurochemical Models

In vitro studies using brain homogenates have demonstrated that gamma-Glutamyldopa can be converted into dopamine. nih.gov This transformation is a two-step enzymatic process. Initially, gamma-glutamyl transpeptidase (GGT) acts on gamma-Glutamyldopa. Subsequently, aromatic L-amino acid decarboxylase facilitates the final conversion to dopamine. nih.gov This sequential enzymatic action highlights a specific pathway for dopamine generation within brain tissue. nih.gov

Impact on Catecholamine Levels within the Central Nervous System in Experimental Animals

When administered systemically to mice, gamma-Glutamyldopa leads to a notable increase in catecholamine levels in the brain. nih.gov Research has shown a significant and dose-dependent rise in dopamine (DA) and a more moderate increase in noradrenaline (NA). nih.gov The elevation of dopamine is also accompanied by an increase in its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA). nih.gov

The temporal dynamics of these changes are distinct. The peak increase in dopamine concentration occurs within 30 minutes of administration. nih.gov In contrast, a substantial rise in noradrenaline is observed 2 hours after administration. nih.gov

Studies on Pancreatic Function and Glucose Homeostasis Related to gamma-Glutamyldopa

Investigations into the effects of gamma-Glutamyldopa on the pancreas have revealed specific actions related to dopamine accumulation and glucose regulation.

Assessment of Dopamine Accumulation in Pancreatic Tissues

Studies in rats have shown that administration of gamma-Glutamyldopa leads to a high accumulation of dopamine specifically in the pancreas. nih.govresearchgate.net This selective concentration is attributed to the high levels of gamma-glutamyl transpeptidase in organs like the kidney and pancreas, which metabolize the prodrug. google.comnih.gov

Absence of Hyperglycemic Effects in Specific Experimental Designs

Despite the significant accumulation of dopamine in the pancreas, administration of gamma-Glutamyldopa did not produce hyperglycemic effects in rats. nih.govresearchgate.net In comparative studies, intravenous infusion of L-DOPA and dopamine itself resulted in hyperglycemia, whereas gamma-Glutamyldopa did not alter plasma glucose levels. nih.govresearchgate.net This finding distinguishes gamma-Glutamyldopa from other dopamine prodrugs that do cause elevations in blood sugar. nih.gov

Association with Oxidative Stress Pathways and Redox Homeostasis (Indirectly via GGT Involvement)

The activity of gamma-glutamyl transpeptidase (GGT), the enzyme that metabolizes gamma-Glutamyldopa, is intrinsically linked to cellular antioxidant defense systems and redox balance.

Link to Glutathione (B108866) Metabolism and Cellular Redox Balance through GGT Activity

Gamma-glutamyl transpeptidase is a key enzyme in the metabolism of glutathione (GSH), the most abundant intracellular antioxidant. nih.govnih.gov GGT is a membrane-bound enzyme that breaks down extracellular GSH. nih.goviiarjournals.org This process facilitates the recovery of constituent amino acids, particularly cysteine, which is the rate-limiting substrate for the intracellular resynthesis of GSH. nih.govnih.gov By providing this essential precursor, GGT plays a crucial role in maintaining GSH homeostasis and protecting cells from oxidative damage. nih.govmarkelab.com The upregulation of GGT is often observed as an adaptive response to oxidative stress. nih.gov While GGT's primary role is in antioxidant defense, under certain conditions, its metabolic activity can also have pro-oxidant effects, modulating redox-sensitive cellular processes. iiarjournals.org

GGT Activity as a Biomarker of Oxidative Stress in Metabolic and Cardiovascular Research

Gamma-glutamyl transferase (GGT) is a cell-surface enzyme crucial for the metabolism of extracellular glutathione (GSH), the body's primary antioxidant. The metabolism of gamma-glutamyl compounds, including gamma-Glutamyldopa, is initiated by GGT. While the primary role of GGT is to break down GSH to provide precursor amino acids for intracellular GSH synthesis, its activity has paradoxically been linked to the generation of reactive oxygen species (ROS), especially in the presence of transition metals like iron. nih.govamegroups.org This dual role places GGT at the crossroads of antioxidant defense and pro-oxidant activity, making its serum levels a sensitive indicator of oxidative stress. nih.govamegroups.org In preclinical research, GGT activity has emerged as a significant biomarker for conditions associated with heightened oxidative stress, particularly in metabolic and cardiovascular diseases. amegroups.orgresearchgate.netresearchgate.net

Elevated GGT activity is considered a marker of antioxidant inadequacy and increased oxidative stress. amegroups.org In preclinical models, this has been demonstrated in various contexts. For instance, in rat alveolar L2 epithelial cells, exposure to an oxidative stress-inducing agent (menadione) led to a significant, dose-dependent increase in GGT enzymatic activity, protein levels, and mRNA expression. nih.gov This upregulation is seen as a cellular adaptive response to oxidative stress, aimed at increasing the capacity to utilize extracellular GSH. nih.gov Furthermore, GGT-knockout mice exhibit premature death with complications linked to increased oxidative stress, a condition that can be mitigated with the antioxidant N-acetylcysteine. nih.gov

GGT in Preclinical Metabolic Research

In the realm of metabolic disease, elevated GGT is strongly associated with the components of metabolic syndrome (MetS), such as insulin (B600854) resistance, obesity, and dyslipidemia. researchgate.netnih.gov Preclinical studies provide a basis for understanding these associations. Animal models of obesity and diabetes often exhibit increased GGT levels, reflecting a state of chronic inflammation and oxidative stress. researchgate.netresearchgate.net

Research has shown that GGT is not merely a marker but an active participant in metabolic dysregulation. The enzyme's pro-oxidant activities can contribute to the pathophysiology of insulin resistance and nonalcoholic fatty liver disease (NAFLD), which is considered the hepatic manifestation of metabolic syndrome. researchgate.netresearchgate.net Studies have found that GGT levels correlate with the severity of metabolic disturbances in animal models. scielo.br

Below is a table summarizing findings from preclinical studies on GGT and metabolic risk factors.

| Preclinical Model | Key Findings | Metabolic Condition | Reference |

|---|---|---|---|

| Rat Alveolar L2 Epithelial Cells | Oxidative stress induction (via menadione) caused a dose-dependent increase in GGT activity, protein, and mRNA. | Cellular Oxidative Stress | nih.gov |

| GGT-Knockout Mice | These mice die prematurely with complications related to increased oxidative stress. | Systemic Oxidative Stress | nih.gov |

| Rodent Models of Obesity | High-fat diets used to induce obesity are associated with elevated GGT levels, similar to the genesis of obesity in humans. | Obesity / Metabolic Syndrome | scielo.br |

GGT in Preclinical Cardiovascular Research

The link between GGT and cardiovascular disease (CVD) is well-documented, with elevated levels predicting increased risk for hypertension, atherosclerosis, heart failure, and cardiovascular mortality. nih.govamegroups.org The underlying mechanism is believed to be GGT's role in promoting oxidative stress within the vasculature. amegroups.org GGT has been found within atherosclerotic plaques, where its enzymatic activity can contribute to the oxidation of low-density lipoprotein (LDL), a critical step in plaque formation and instability. amegroups.orgresearchgate.net

Preclinical studies have provided direct evidence for GGT's role in cardiovascular pathology. In an experimental study using apolipoprotein E knockout mice, a model for atherosclerosis, statin treatment was shown to significantly reduce the expression of GGT in aortic atherosclerotic plaques. amegroups.org This suggests that GGT is actively involved in the atherosclerotic process and can be a target for therapeutic intervention.

The administration of gamma-Glutamyldopa (also known as gludopa) in animal models has been used to study renal dopamine production, which has vasodilatory and natriuretic effects. nih.gov The conversion of gludopa to dopamine is dependent on GGT. nih.gov In mouse models, the selective increase of renal dopamine via gludopa administration was found to increase levels of epoxyeicosatrienoic acids (EETs), which are antihypertensive molecules. nih.gov This highlights the enzymatic role of GGT in pathways that can influence cardiovascular parameters like blood pressure.

The table below presents findings from preclinical and related studies on GGT as a cardiovascular biomarker.

| Study Type / Model | Key Findings | Cardiovascular Condition | Reference |

|---|---|---|---|

| Apolipoprotein E Knockout Mice | Statin treatment reduced GGT expression within aortic atherosclerotic plaques. | Atherosclerosis | amegroups.org |

| Austrian Adult Cohort Study (Human) | High GGT was independently associated with mortality from congestive heart failure, and ischemic and hemorrhagic stroke. | Cardiovascular Mortality | ahajournals.org |

| Framingham Offspring Study (Human) | Baseline GGT levels predicted future risk of heart failure, with a 1.71-fold increased risk for those with GGT above the median. | Heart Failure | nih.gov |

| Wild-type Mice treated with Gludopa | Selective increase in renal dopamine via GGT action on gludopa led to marked increases in renal EETs, which have antihypertensive effects. | Hypertension / Vasodilation | nih.gov |

Synthetic Methodologies and Advanced Analytical Characterization for Gamma Glutamyldopa Research

Chemical Synthesis Approaches for Research-Grade gamma-Glutamyldopa

The chemical synthesis of γ-glutamyl-L-DOPA provides a reliable method for obtaining the compound for research purposes. One established method involves the reaction of L-DOPA with a suitable glutamyl donor. For instance, a synthesis can be performed where glutathione (B108866) and L-DOPA are incubated with a partially purified preparation of sheep kidney γ-glutamyl transpeptidase. google.com The resulting γ-glutamyl-L-DOPA is then isolated using techniques like ion-exchange chromatography. google.com In a specific example, reacting 0.02 moles of glutathione with 0.01 moles of L-DOPA in a Tris buffer solution yielded γ-glutamyl-L-DOPA, which was purified on a Dowex-1 (acetate) column. google.com The final product, after removing acetic acid by flash evaporation, is an amorphous white solid. google.com This chemical approach, while effective, can be complex and may require significant purification steps to achieve high-purity γ-glutamyl-L-DOPA suitable for research applications.

Enzymatic Synthesis Strategies Utilizing Bacterial and Mammalian Gamma-Glutamyl Transpeptidase

Enzymatic synthesis offers a highly specific and efficient alternative to chemical methods for producing γ-glutamyl-L-DOPA. This approach utilizes the enzyme gamma-glutamyl transpeptidase (GGT), which catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor, in this case, L-DOPA. researchgate.netresearchgate.net Both bacterial and mammalian sources of GGT have been successfully employed for this purpose. google.comnih.gov

Optimization of Enzymatic Reaction Conditions for Enhanced Yield and Purity

The efficiency of the enzymatic synthesis of γ-glutamyl-L-DOPA is highly dependent on the optimization of reaction conditions. Key parameters that are manipulated to enhance yield and purity include pH, substrate ratios, and temperature.

Research has shown that the optimal pH for the synthesis of γ-glutamyl-L-DOPA using E. coli GGT is around 10.0. tandfonline.com The concentration of the substrates, the γ-glutamyl donor (like L-glutamine) and the acceptor (L-DOPA), also plays a crucial role. Studies have demonstrated that feeding the substrates into the reaction mixture over time can lead to higher product yields. For example, feeding both L-glutamine and L-DOPA into the reaction after an initial incubation period was found to be the most effective strategy for maximizing the production of γ-glutamyl-L-DOPA. tandfonline.com Temperature is another critical factor, with studies indicating that a temperature of 37°C is often optimal for the enzymatic reaction. google.comnih.gov

Under optimized conditions, a maximal yield of 79%, which corresponds to 158 mM (51.5 g/L) of γ-glutamyl-DOPA, has been achieved. researchgate.netjst.go.jp

Table 1: Optimized Conditions for Enzymatic Synthesis of γ-Glutamyl-DOPA

| Parameter | Optimal Value/Condition | Reference |

|---|---|---|

| Enzyme Source | Escherichia coli K-12 GGT | jst.go.jp |

| pH | 10.0 | tandfonline.com |

| Temperature | 37°C | google.comnih.gov |

| Substrate Feeding | Fed-batch of L-glutamine and L-DOPA | tandfonline.com |

| Maximal Yield | 79% (158 mM) | researchgate.netjst.go.jp |

Application of Microbial GGT Sources for Production

Microbial sources of gamma-glutamyl transpeptidase (GGT) are particularly advantageous for the large-scale production of γ-glutamyl-L-DOPA due to their cost-effectiveness and the potential for genetic engineering to improve enzyme yield and characteristics. researchgate.net

Escherichia coli K-12 has been extensively studied and utilized for the synthesis of γ-glutamyl-L-DOPA. jst.go.jpasm.org Strains of E. coli have been genetically modified to overproduce GGT, leading to significantly higher enzymatic activity compared to wild-type strains. jst.go.jp For instance, an E. coli strain harboring the plasmid pLC9-12 exhibited 5- to 6-fold higher GGT activity. jst.go.jp A homogeneous enzyme preparation can be obtained from the periplasmic fraction of such strains through a simplified three-step purification method. jst.go.jp

Bacillus subtilis is another microbial source of GGT that has been explored. nih.gov GGT from Bacillus species is known for its salt tolerance, which can be beneficial in certain industrial fermentation processes. researchgate.net While GGT from E. coli has been reported to have lower yields and purification difficulties, various Bacillus species, including Bacillus pumilus, Bacillus subtilis NX-2, and Bacillus licheniformis ER15, have been identified as producers of GGT. nih.gov

Advanced Analytical Techniques for the Detection and Quantification of gamma-Glutamyldopa and its Metabolites

Accurate detection and quantification of γ-glutamyl-L-DOPA and its metabolites are essential for understanding its metabolic fate and pharmacological effects. Various advanced analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection for Trace Analysis

High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ED) is a highly sensitive and specific method for the trace analysis of γ-glutamyl-L-DOPA and its catecholamine metabolites. nih.gov This technique is particularly well-suited for analyzing these compounds in complex biological matrices.

In this method, the enzymatically formed DOPA from the hydrolysis of γ-glutamyl-DOPA can be adsorbed onto an aluminum oxide column, eluted, and then quantified by HPLC-ED. nih.gov The sensitivity of this method is remarkable, with a detection limit as low as 0.5 pmol of DOPA. nih.gov The protocol often involves precolumn derivatization of the amino acids with agents like o-phthalaldehyde (B127526) and sodium sulfite, followed by separation on a C18 column with an isocratic elution. researchgate.netnih.gov This technique offers high linearity, repeatability, and accuracy for the quantification of amino acids in biological samples. researchgate.netnih.gov

Table 2: HPLC-ED Method Parameters for Amino Acid Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Precolumn with o-phthalaldehyde and sodium sulfite | researchgate.netnih.gov |

| Column | C18, 5 µm particle size | researchgate.netnih.gov |

| Elution | Isocratic | researchgate.netnih.gov |

| Detection | Electrochemical | nih.govresearchgate.net |

| Sensitivity | 0.5 pmol (for DOPA) | nih.gov |

Other Chromatographic and Spectrophotometric Methodologies for Comprehensive Metabolite Profiling

Beyond HPLC-ED, a range of other chromatographic and spectrophotometric methods are utilized for a comprehensive analysis of γ-glutamyl-L-DOPA and its metabolites.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantitative analysis of a wide array of γ-glutamylpeptides. nih.govresearchgate.net This method allows for the simultaneous measurement of numerous γ-glutamylpeptides and amino acids, providing a detailed profile of the metabolic landscape. nih.gov LC-MS has been successfully applied to characterize γ-glutamylpeptides in biological samples like blood plasma and liver tissue. nih.gov

Spectrophotometric methods, while sometimes less sensitive than HPLC-ED, can also be employed for the determination of compounds like γ-glutamyl-L-DOPA, particularly when higher concentrations are present or when coupled with enzymatic assays. brieflands.comturkjps.org These methods are often simpler and more cost-effective. For instance, UV spectrophotometry can be used for quantification following chromatographic separation. brieflands.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| gamma-Glutamyldopa (γ-glutamyl-L-DOPA) |

| L-DOPA (L-3,4-dihydroxyphenylalanine) |

| Glutathione |

| Dopamine (B1211576) |

| Glutamic acid |

| Cysteinylglycine |

| Acetic acid |

| L-glutamine |

| Taurine |

| γ-glutamylglutamine |

| γ-glutamyl-γ-glutamyltaurine |

| γ-glutamyltaurine |

| Theophylline |

| Diclofenac sodium |

| Ibuprofen |

| Mefenamic acid |

| o-phthalaldehyde |

| Sodium sulfite |

| γ-aminobutyric acid (GABA) |

| Glutamine |

Specialized Sample Preparation Techniques for Biological Matrices (e.g., Plasma, Urine, Tissue Homogenates)

The accurate quantification of γ-glutamyldopa and its metabolites in complex biological matrices is critically dependent on robust and efficient sample preparation. Biological samples such as plasma, urine, and tissue homogenates contain a multitude of endogenous substances, including proteins, salts, phospholipids, and other metabolites, which can interfere with analytical methods, suppress instrument signals, and reduce the longevity of analytical columns. abcam.comthermofisher.comwaters.com Therefore, specialized sample preparation techniques are essential to isolate the analyte of interest, remove interfering components, and concentrate the sample to meet the sensitivity requirements of the detection method. thermofisher.comwaters.comrestek.com The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the biological matrix, and the requirements of the subsequent analytical platform.

Commonly employed strategies for γ-glutamyldopa analysis include solid-phase extraction (SPE), ultrafiltration, and protein precipitation. nih.govcapes.gov.br These methods are designed to yield a clean sample extract, thereby enhancing the accuracy, precision, and sensitivity of the analysis. abcam.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for purifying and concentrating analytes from liquid samples. thermofisher.comwaters.com It operates on the principles of chromatography, where compounds are separated based on their affinity for a solid sorbent material. restek.com For the analysis of γ-glutamyldopa in plasma and urine, an alumina-based solid-phase extraction method has been successfully developed. nih.govcapes.gov.br Alumina is effective for retaining catecholic compounds like γ-glutamyldopa and its metabolites. The procedure allows for the selective elution of the analytes while retaining matrix interferences. This technique has proven effective for achieving low detection limits in both plasma and urine samples. nih.govcapes.gov.br

An internal standard, such as dihydroxybenzylamine, is often incorporated during the extraction process to account for any analyte loss during sample handling and to ensure accurate quantification. nih.govcapes.gov.br The use of SPE significantly reduces matrix effects and improves the sensitivity of detection by methods like high-performance liquid chromatography (HPLC) with electrochemical detection. thermofisher.comnih.gov

| Parameter | Description |

|---|---|

| Applicable Matrices | Plasma, Urine nih.govcapes.gov.br |

| Sorbent Material | Alumina nih.govcapes.gov.br |

| Purpose | Removal of interfering substances and concentration of catecholic compounds. thermofisher.comnih.gov |

| Internal Standard | Dihydroxybenzylamine nih.govcapes.gov.br |

| Reported Limit of Detection | 40 pg/ml nih.govcapes.gov.br |

Ultrafiltration

For tissue samples, which are typically processed into homogenates, ultrafiltration is a suitable sample preparation technique. nih.govcapes.gov.br Tissue homogenates have a high protein content that can interfere with analysis and damage analytical instrumentation. mdpi.com Ultrafiltration separates molecules based on size by forcing the liquid sample through a semi-permeable membrane. nih.gov Proteins and other high-molecular-weight substances are retained by the membrane, while smaller molecules like γ-glutamyldopa pass through with the filtrate.

This method is straightforward and effective for deproteinizing tissue samples prior to analysis. nih.govcapes.gov.brnih.gov Research has demonstrated its utility in the determination of γ-glutamyldopa in tissues, achieving detection limits in the nanogram per gram range. nih.govcapes.gov.br

| Parameter | Description |

|---|---|

| Applicable Matrix | Tissue Homogenates nih.govcapes.gov.br |

| Technique Principle | Size-exclusion separation using a semi-permeable membrane. nih.gov |

| Purpose | Removal of proteins and other high-molecular-weight interferences. abcam.comnih.govcapes.gov.br |

| Reported Limit of Detection | 1–10 ng/g nih.govcapes.gov.br |

Protein Precipitation

Protein precipitation is another common method for removing proteins from biological samples, particularly plasma. abcam.commdpi.com This technique involves adding a precipitating agent, such as an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), to the sample. mdpi.comnih.gov The agent disrupts the solubility of the proteins, causing them to aggregate and precipitate out of the solution. abcam.com The sample is then centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte of interest is collected for analysis. mdpi.com While not specifically detailed for γ-glutamyldopa in the reviewed literature, it is a fundamental and widely applicable technique for plasma sample preparation in metabolomic and pharmaceutical analyses. abcam.comrsc.org The choice of precipitating agent can be optimized to ensure maximum protein removal and minimal loss of the target analyte. mdpi.com

Comparative Biochemical and Physiological Investigations Involving Gamma Glutamyldopa

Comparative Analysis of Metabolic and Physiological Responses to gamma-Glutamyldopa versus L-DOPA

The metabolic and physiological profiles of gamma-Glutamyldopa distinguish it significantly from its parent compound, L-DOPA, primarily in its organ-specific delivery of dopamine (B1211576). google.com Following administration, gamma-Glutamyldopa acts as a kidney-specific pro-drug. google.comscispace.com It is metabolized sequentially by two key enzymes highly concentrated in the kidney: gamma-glutamyl transpeptidase and aromatic L-amino acid decarboxylase. nih.gov This targeted enzymatic action results in the localized release of dopamine within the renal system. google.com

In preclinical models, the administration of gamma-Glutamyldopa led to a substantially higher concentration of dopamine in the kidneys compared to the administration of an equivalent dose of L-DOPA. google.com Conversely, with the exception of the spleen, dopamine levels in other organs were lower following gamma-Glutamyldopa administration, illustrating its selective concentration in the kidney. google.com While the peak dopamine levels in the kidney are reached in a similar timeframe (approximately 10 minutes post-intraperitoneal administration) for both compounds, the distribution is markedly different. google.com

Physiologically, this kidney-specific dopamine production from gamma-Glutamyldopa induces significant natriuretic and diuretic effects. nih.gov It also effectively increases renal blood flow. google.com A critical distinction from L-DOPA is that these renal benefits are achieved with minimized systemic side effects. google.com L-DOPA and dopamine administration can lead to undesirable systemic hemodynamic changes, including increased blood pressure and cardiac output. google.com In contrast, gamma-Glutamyldopa was found to significantly increase renal blood flow in rats at doses 40 times lower than those that caused significant increases in blood pressure. google.com

Table 1: Comparative Dopamine Distribution in Tissues This table shows the dopamine concentration in various tissues 20 minutes after the intraperitoneal administration of gamma-Glutamyldopa or L-DOPA in preclinical models. google.com

| Tissue | Dopamine from γ-Glutamyldopa (nmoles/g) | Dopamine from L-DOPA (nmoles/g) |

| Kidney | 41.6 | 7.0 |

| Liver | 1.1 | 1.3 |

| Heart | 1.6 | 1.6 |

| Brain | 0.2 | 0.4 |

| Lung | 1.4 | 1.8 |

| Duodenum-Pancreas | 3.3 | 4.3 |

| Spleen | 2.5 | 1.6 |

| Muscle | 0.2 | 0.4 |

Differentiation of Biological Activities from other Gamma-Glutamyl Peptides (e.g., gamma-Glutamyltyrosine, gamma-Glutamyldopamine)

The biological activity of gamma-Glutamyldopa is distinct when compared to other gamma-glutamyl peptides, such as gamma-Glutamyltyrosine and gamma-Glutamyldopamine. The primary function of gamma-Glutamyldopa is to serve as a targeted pro-drug for dopamine, whereas many other gamma-glutamyl peptides are recognized for different physiological roles, such as taste modulation and anti-inflammatory effects through activation of the calcium-sensing receptor (CaSR). tandfonline.comresearchgate.nettandfonline.com

A direct comparison in human volunteers demonstrated that gamma-Glutamyldopa is a potent pro-drug for renal dopamine production, causing significant natriuresis and diuresis. nih.gov In stark contrast, gamma-Glutamyltyrosine was found to be biologically inactive in this regard; it did not affect urine volume or sodium content and did not lead to the production of dopamine. nih.gov While gamma-Glutamyltyrosine is described as a "kokumi" peptide that can inhibit the enzyme dipeptidyl peptidase-IV (DPP-IV), these activities are unrelated to the renal-specific dopamine delivery mechanism of gamma-Glutamyldopa. targetmol.comcymitquimica.com

Gamma-Glutamyldopamine is also known to be a specific renal vasodilator, similar to gamma-Glutamyldopa. google.com However, the mechanism for its kidney-specific action was clarified through the study of gamma-Glutamyldopa, which highlighted the role of high concentrations of gamma-glutamyl transpeptidase in the kidney for localized dopamine release. google.com While both compounds target the kidney, the detailed understanding of the enzymatic conversion pathway was a key finding from the investigation of gamma-Glutamyldopa. google.com

Table 2: Differentiation of Activities Among Gamma-Glutamyl Peptides This table summarizes the distinct biological activities of gamma-Glutamyldopa and other related gamma-glutamyl peptides.

| Compound | Primary Biological Activity | Mechanism of Action |

| gamma-Glutamyldopa | Kidney-specific pro-drug for dopamine; renal vasodilator; natriuretic and diuretic. google.comnih.gov | Enzymatic conversion to dopamine by gamma-glutamyl transpeptidase and AADC in the kidney. nih.gov |

| gamma-Glutamyltyrosine | Inactive for renal dopamine production; Kokumi peptide; DPP-IV inhibitor. nih.govtargetmol.com | Does not convert to dopamine; interacts with taste receptors and enzymes like DPP-IV. nih.govtargetmol.com |

| gamma-Glutamyldopamine | Specific renal vasodilator. google.com | Acts as a pro-drug for dopamine, targeting the kidney. google.com |

Contrasting Systemic versus Targeted Organ-Specific Effects of gamma-Glutamyldopa in Preclinical Models

Preclinical studies underscore a significant contrast between the systemic and organ-specific effects of gamma-Glutamyldopa. The compound is designed to be selectively concentrated and metabolized within the kidney, thereby localizing its pharmacological action and minimizing widespread systemic effects. google.com This organ specificity is attributed to the high activity of the enzyme gamma-glutamyl transpeptidase in the kidney relative to other tissues. google.com For instance, if human kidney enzyme activity is considered 100, the relative activity in the pancreas is 8.3, the liver is 3.9, the brain is 0.5, and the heart muscle is a mere 0.045. google.com

This targeted mechanism ensures that dopamine, a potent vasodilator, is released predominantly where its therapeutic effect is desired—in the renal vasculature. google.com The result is an effective increase in renal blood flow without the problematic systemic side effects often associated with the administration of L-DOPA or dopamine itself, which can include acceleration in heart rate and elevation of blood pressure. google.com

An index of organ specificity can be calculated by comparing the ratio of dopamine concentrations in the target organ (kidney) to a non-target organ (heart). After administration of gamma-Glutamyldopa, the kidney-to-heart dopamine ratio was 25.8, a nearly six-fold increase compared to the ratio of 4.3 observed after L-DOPA administration. google.com This data provides strong quantitative evidence for the kidney-specific action of gamma-Glutamyldopa, making it a more efficient and targeted method for delivering dopamine to the kidneys. google.comresearchgate.net

Table 3: Index of Organ Specificity in Preclinical Models This table presents the ratio of dopamine concentration in the kidney versus the heart, which serves as an index of organ specificity for gamma-Glutamyldopa compared to L-DOPA. google.com

| Compound Administered | Kidney/Heart Dopamine Concentration Ratio | Interpretation |

| gamma-Glutamyldopa | 25.8 | High organ specificity for the kidney. |

| L-DOPA | 4.3 | Lower organ specificity compared to γ-Glutamyldopa. |

Q & A

Q. What experimental models are commonly used to evaluate the renal hemodynamic effects of gamma-glutamyldopa, and how are they optimized for reproducibility?

- Methodological Answer: Gamma-glutamyldopa’s renal effects are frequently studied in rodent models, such as glycerol-induced acute renal failure in rats. Key considerations include:

- Model Selection: Glycerol administration induces rhabdomyolysis, mimicking acute kidney injury, allowing evaluation of gamma-glutamyldopa’s nephroprotective properties .

- Dose Standardization: Dosing regimens must account for species-specific metabolism; for example, studies in rats often use 10–50 mg/kg intravenously to assess dopamine receptor-mediated vasodilation .

- Control Groups: Include sham-operated animals and cohorts treated with L-Dopa or dopamine to isolate gamma-glutamyldopa’s prodrug-specific effects .

Q. What spectroscopic and chromatographic methods are recommended for characterizing gamma-glutamyldopa synthesis and purity?

- Methodological Answer: Synthesis validation requires multi-modal characterization:

- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via H and C NMR, focusing on glutamyl-dopa bond resonance (e.g., δ 3.5–4.0 ppm for α-protons) .

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection at 280 nm to assess purity (>98%) and quantify degradation products .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) verifies molecular weight (e.g., m/z 311.1 for [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of gamma-glutamyldopa across different experimental models?

- Methodological Answer: Discrepancies often arise from pharmacokinetic variability or model-specific pathophysiology. Strategies include:

- Pharmacokinetic Profiling: Compare bioavailability and renal clearance rates across species using LC-MS/MS to identify metabolite-driven differences (e.g., dopamine vs. glutamyl moiety retention) .

- Mechanistic Studies: Employ isolated perfused kidney models to decouple systemic vs. local effects, using inhibitors like SCH23390 (D1 receptor antagonist) to clarify receptor-specific activity .

- Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from studies with comparable dosing and endpoints, adjusting for covariates like glomerular filtration rate (GFR) .

Q. What statistical frameworks are optimal for analyzing dose-response relationships in gamma-glutamyldopa’s hemodynamic effects?

- Methodological Answer: Non-linear regression models are preferred:

- Four-Parameter Logistic (4PL) Model: Fits sigmoidal curves to hemodynamic data (e.g., renal blood flow vs. dose), estimating EC, Hill coefficient, and efficacy ceilings .

- Bootstrapping: Assess confidence intervals for EC values in small-sample studies (n < 10) to mitigate overfitting .

- ANCOVA: Compare dose-response curves across experimental groups (e.g., healthy vs. renal-impaired models) while controlling for baseline hemodynamic variables .

Q. How should researchers design experiments to assess gamma-glutamyldopa’s interaction with co-administered nephrotoxic agents?

- Methodological Answer: A factorial design is recommended:

- Variables: Test gamma-glutamyldopa at therapeutic doses (e.g., 20 mg/kg) alongside nephrotoxins (e.g., cisplatin or gentamicin) at subtoxic concentrations .

- Endpoints: Measure biomarkers like serum creatinine, kidney injury molecule-1 (KIM-1), and histopathological scores .

- Temporal Sampling: Collect data at multiple timepoints (e.g., 24, 48, 72 hours post-administration) to capture dynamic interactions .

Data Interpretation and Reporting

Q. What protocols ensure reliable quantification of gamma-glutamyldopa’s dopamine release in vivo?

- Methodological Answer: Use microdialysis coupled with electrochemical detection:

- Probe Placement: Implant microdialysis probes in the renal cortex to sample interstitial fluid .

- Calibration: Normalize dopamine levels to recovery rates using zero-net flux method .

- Cross-Validation: Correlate microdialysis data with systemic plasma measurements via LC-MS/MS to confirm localized release .

Q. How can researchers integrate multi-omics data to elucidate gamma-glutamyldopa’s mechanism of action?

- Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets:

- Pathway Enrichment: Use tools like DAVID or Metascape to identify enriched pathways (e.g., dopaminergic signaling, oxidative stress response) .

- Network Analysis: Construct protein-protein interaction networks (e.g., via STRING) to highlight hub genes (e.g., DRD1, TH) .

- Multi-Omic Integration: Apply mixOmics R package for sparse partial least squares (sPLS) regression, linking metabolite shifts (e.g., dopamine metabolites) to transcriptional changes .

Ethical and Regulatory Considerations

Q. What preclinical safety benchmarks are critical before advancing gamma-glutamyldopa to clinical trials?

- Methodological Answer: Follow ICH S7A guidelines:

- Cardiovascular Safety: Assess heart rate and blood pressure in conscious telemetry-instrumented models .

- Toxicokinetics: Establish no-observed-adverse-effect levels (NOAEL) in 28-day repeat-dose studies, monitoring organ weights and clinical pathology .

- Genotoxicity: Conduct Ames test and micronucleus assay to rule out mutagenic potential .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.